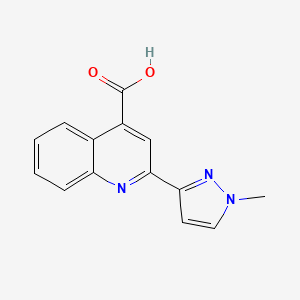

2-(1-Methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid

Description

2-(1-Methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid is a heterocyclic compound that combines a pyrazole ring with a quinoline moiety

Properties

IUPAC Name |

2-(1-methylpyrazol-3-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c1-17-7-6-12(16-17)13-8-10(14(18)19)9-4-2-3-5-11(9)15-13/h2-8H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLQJQOHSVFYPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501325068 | |

| Record name | 2-(1-methylpyrazol-3-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501325068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820410 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

923005-18-9 | |

| Record name | 2-(1-methylpyrazol-3-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501325068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the quinoline moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1-methyl-3-pyrazolecarboxylic acid with 2-chloroquinoline in the presence of a base such as potassium carbonate can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The 4-carboxylic acid group enables classical acid-base and nucleophilic acyl substitution reactions:

Table 1: Key reactions at the carboxylic acid position

Key Findings :

-

Decarboxylation under thermal conditions produces bioactive 4-hydroxyquinoline scaffolds used in MET kinase inhibitors .

-

Amide derivatives show enhanced solubility for pharmacological applications .

Pyrazole Ring Modifications

The 1-methylpyrazole moiety participates in electrophilic substitutions and coordination chemistry:

Table 2: Pyrazole ring reactivity

| Reaction | Conditions | Outcome | Notes | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (0°C) | 5-Nitro-pyrazole derivative | Regioselective at C5 | |

| Metal Coordination | Pd(OAc)₂, DMF, 80°C | Pd(II)-pyrazole complex | Catalytic applications |

Mechanistic Insights :

-

Methyl group at N1 directs electrophiles to the C5 position due to steric and electronic effects .

-

Pyrazole nitrogen lone pairs enable chelation with transition metals .

Quinoline Ring Functionalization

The quinoline core undergoes substitution and cross-coupling reactions:

Table 3: Quinoline ring transformations

| Reaction Type | Reagents | Product | Selectivity | Source |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 3-Bromoquinoline derivative | C3 > C6 > C8 | |

| Suzuki Coupling | 4-Bromophenylboronic acid, Pd | 3-Arylquinoline analog | Requires C3 halide |

Key Observations :

-

Bromination at C3 facilitates further cross-coupling for drug discovery .

-

Electronic effects from the pyrazole ring deactivate the quinoline C2 and C4 positions .

Multicomponent Reactions

The compound serves as a building block in complex syntheses:

Example :

-

Pfitzinger Reaction : Reacts with isatin derivatives under basic conditions to form fused pyrazolo[3,4-b]quinolines (yield: 73%, ).

-

Mechanism : Quinoline-4-carboxylate acts as a directing group, facilitating cyclization with pyrazole amines .

Biological Activity Modulation

Structural modifications correlate with pharmacological effects:

Table 4: Bioactive derivatives

| Derivative | Target | IC₅₀/EC₅₀ | Application | Source |

|---|---|---|---|---|

| Methyl ester | MET kinase | 3.2 nM | Anticancer | |

| Hydrazide analog | PDE10A | 12 nM | Neurodegenerative |

Structure-Activity Relationship :

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various pathogens, including Mycobacterium tuberculosis. The structural similarity of 2-(1-Methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid to these derivatives suggests potential antimicrobial activity, warranting further investigation into its efficacy against bacterial strains .

Anticancer Properties

Quinoline derivatives are known for their anticancer activities. Specific studies have indicated that modifications in the quinoline structure can enhance cytotoxic effects against cancer cell lines. The incorporation of the pyrazole moiety in this compound may influence its interaction with cancer-related targets, making it a candidate for anticancer drug development .

Inhibition of Enzymatic Activity

The compound has been explored for its potential to inhibit specific enzymes involved in disease pathways. For example, studies on related quinoline compounds have demonstrated their ability to inhibit the InhA enzyme, crucial for Mycobacterium tuberculosis survival. This suggests that this compound could be evaluated for similar inhibitory effects .

Fluorescent Probes

Due to its unique chemical structure, this compound can be utilized as a fluorescent probe in biochemical assays. The pyrazole and quinoline moieties contribute to its photophysical properties, enabling its use in tracking biological processes or detecting specific biomolecules in complex mixtures .

Coordination Chemistry

The compound's ability to form coordination complexes with metal ions opens avenues for applications in catalysis and materials science. The formation of such complexes can enhance the reactivity and stability of metal catalysts used in organic synthesis .

Case Studies and Research Findings

- Antimicrobial Studies : A study conducted on related quinoline derivatives showed significant antibacterial activity against Mycobacterium smegmatis with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL. This highlights the potential of this compound as a lead compound for developing new antibiotics .

- Cytotoxicity Evaluation : In vitro studies on similar compounds have demonstrated varying degrees of cytotoxicity against cancer cell lines, suggesting that structural modifications could lead to enhanced therapeutic agents .

- Fluorescent Applications : Research into quinoline-based fluorescent probes indicates that modifications can significantly enhance their emission properties, making them suitable for bioimaging applications .

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

- 2-(1-Methyl-1H-pyrazol-3-yl)-acetic acid

- 2-(1-Methyl-1H-pyrazol-3-yl)-benzoic acid

- 2-(1-Methyl-1H-pyrazol-3-yl)-pyridine-4-carboxylic acid

Uniqueness

2-(1-Methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid is unique due to the combination of the pyrazole and quinoline moieties, which may confer distinct biological activities and chemical reactivity. The presence of both heterocyclic rings can enhance its potential as a versatile scaffold for drug development and other applications.

Biological Activity

2-(1-Methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the chemical formula C16H15N3O and a molecular weight of 281.31 g/mol. It features a quinoline ring system substituted with a pyrazole moiety, which is known for its potential in various therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and quinoline structures. For instance, the compound was evaluated for its cytotoxic effects against several human cancer cell lines. In one study, it exhibited an IC50 value of 193.93 µg/mL against A549 lung cancer cells, demonstrating significant activity compared to standard chemotherapeutics like 5-fluorouracil .

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µg/mL) | Comparison to Control |

|---|---|---|

| A549 (Lung) | 193.93 | Better than control |

| HCT116 (Colon) | 208.58 | Comparable to control |

| HT-29 (Colon) | 238.14 | Comparable to control |

The selectivity towards cancer cells was also noted, indicating a promising therapeutic window for further development.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were assessed through various in vitro assays. It was found to inhibit COX-2 enzyme activity significantly, with IC50 values ranging from 0.02 to 0.04 µM, suggesting strong anti-inflammatory potential .

Table 2: Inhibition of COX Enzymes by Pyrazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | Not available | 0.02 - 0.04 | High |

| Standard Drug (e.g., Celecoxib) | Not available | ~0.01 | Moderate |

This indicates that the compound may serve as a lead for developing new anti-inflammatory drugs with fewer gastrointestinal side effects compared to traditional NSAIDs.

Antimicrobial Activity

The pyrazole moiety is recognized for its antimicrobial properties. Compounds similar to this compound have shown efficacy against various bacterial strains, including resistant strains . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the modulation of apoptotic pathways.

- Enzyme Inhibition : By inhibiting cyclooxygenase enzymes, it reduces the production of pro-inflammatory mediators.

- Antimicrobial Effects : The presence of the quinoline and pyrazole rings facilitates interactions with microbial enzymes, leading to cell death.

Case Studies

A comprehensive review highlighted various derivatives of pyrazole and their biological activities, underscoring the importance of structural modifications in enhancing efficacy . For example, studies showed that modifications at specific positions on the pyrazole ring could significantly increase anticancer activity.

Q & A

(Basic) What synthetic routes are commonly employed for the preparation of 2-(1-Methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid, and what are their key optimization parameters?

Methodological Answer:

The compound is typically synthesized via cyclization reactions or 1,3-dipolar cycloaddition (click chemistry). For instance, analogous quinoline derivatives have been prepared using Cu(I)-catalyzed reactions between azidomethyl intermediates and acetylene derivatives, achieving high yields (e.g., ~90%) under mild conditions . Key parameters include:

- Catalyst selection : Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) are critical for regioselectivity.

- Temperature control : Reactions are often conducted at room temperature to avoid side products.

- Purification : Column chromatography or recrystallization ensures >95% purity, as validated by HPLC .

(Basic) Which analytical techniques are critical for confirming the molecular identity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrazole C-H at δ 6.8–7.2 ppm and quinoline protons at δ 8.1–8.9 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 253.26 for C₁₄H₁₁N₃O₂) .

- Infrared Spectroscopy (IR) : Identifies carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O bonds (~1680–1720 cm⁻¹) .

- HPLC : Quantifies purity (>95% in most reported syntheses) using C18 columns and UV detection at 254 nm .

(Advanced) How can X-ray crystallography with SHELXL refinement resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

SHELXL is widely used for small-molecule refinement. For example:

- Data Collection : High-resolution (<1.0 Å) data reduces thermal motion artifacts.

- Twinning Analysis : SHELXD/SHELXE can deconvolute twinned crystals, common in quinoline derivatives .

- Hydrogen Bonding Networks : SHELXL refines H-atom positions to map intermolecular interactions (e.g., carboxylic acid dimerization) .

- Validation Tools : R-factor convergence (<5%) and Fourier difference maps ensure model accuracy .

(Advanced) What methodological considerations are essential when studying the metal coordination chemistry of this ligand?

Methodological Answer:

- pH-Dependent Coordination : The carboxylic acid group deprotonates above pH 4, enabling binding to metals like Cd²⁺ or Zn²⁺. Methanol/water mixtures are ideal for stabilizing complexes .

- Spectroscopic Monitoring : UV-Vis (ligand-to-metal charge transfer bands at ~350–400 nm) and cyclic voltammetry confirm redox activity .

- Single-Crystal XRD : Resolves coordination geometries (e.g., octahedral vs. tetrahedral) and ligand denticity .

(Advanced) How do structural modifications at the quinoline 2-position affect biological activity, particularly in enzyme inhibition studies?

Methodological Answer:

Substituents at the 2-position significantly modulate enzyme affinity. For example:

- Pyrazole vs. Phenyl Groups : 2-(3-Methylpyrazol-1-yl) derivatives show higher selectivity for AKR1C2 (Ki = 18.2 μM) compared to 3-hydroxyphenyl analogs, which non-selectively inhibit AKR1C isoforms .

- Electron-Withdrawing Groups : Bromo or nitro substituents enhance π-π stacking with enzyme active sites, improving inhibition potency .

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) validate steric and electronic complementarity with target enzymes .

(Advanced) What approaches are recommended for addressing conflicting bioactivity results between in vitro and crystallographic binding studies?

Methodological Answer:

- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., AKR1C3 IC₅₀) with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

- Crystallographic Artifact Checks : Re-refine XRD data using SHELXL to exclude solvent or crystal packing effects .

- Mutagenesis Studies : Site-directed mutations (e.g., AKR1C3 S118A) test predicted binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.